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Dioxouranium Dihydrofluoride (Uranyl Fluoride): A Technical Guide

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Compound of Interest		
Compound Name:	Dioxouranium;dihydrofluoride	
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CAS Number: 13536-84-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxouranium dihydrofluoride, more commonly known as uranyl fluoride, is an inorganic compound with the chemical formula UO_2F_2 . It is a key intermediate in the nuclear fuel cycle, primarily formed during the conversion of uranium hexafluoride (UF₆) to uranium oxides.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, analytical characterization, and safety considerations. Its hygroscopic nature, changing color from brilliant orange to yellow upon hydration, and its high solubility in water are notable characteristics.[1][2]

Chemical and Physical Properties

Uranyl fluoride is a yellow crystalline solid.[3] It is a highly toxic and radioactive compound, necessitating specialized handling procedures. The chemical hazards associated with its corrosiveness and toxicity upon inhalation or ingestion are often more significant than its radiological hazard, unless prepared with enriched uranium.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of dioxouranium dihydrofluoride.



Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	UO ₂ F ₂	[1]
Molar Mass	308.02 g/mol	[1]
Appearance	Brilliant orange to yellow hygroscopic solid	[1][2]
Density	6.37 g/cm ³	[2][5]
Melting Point	Decomposes at 300°C	[1][5]
Boiling Point	Sublimes	[1][5]
Solubility in Water	Very soluble	[1][2][5]

Table 2: Thermodynamic Properties

Property	Value	Reference(s)
Standard Enthalpy of Formation ($\Delta H^0 f$)	-1351.0 ± 6.3 kJ/mol (gas, 298 K)	[1]
Standard Enthalpy of Formation (ΔH°f)	-394.7 ± 0.3 kcal/mol (solid, 298 K)	[2]
Enthalpy (H° - H°°)	63.96 J/g at 298.16 K	[6]
Entropy (S ⁰)	0.4400 J/(g·K) at 298.16 K	[6]
Sublimation Enthalpy (ΔH ⁰ sub)	302.5 ± 6.3 kJ/mol (298 K)	[1]

Table 3: Crystallographic and Spectroscopic Data



Property	Value	Reference(s)
Crystal Structure	Trigonal	[7]
Space Group	R-3m	[7]
Lattice Constants	a = b = 4.192 ± 0.001 Å, c/3 = 5.220 ± 0.003 Å	[7]
Raman Uranyl Stretching Frequency (Anhydrous)	915 cm ⁻¹	[8]
Raman Uranyl Stretching Frequency (Hydrated)	868 cm ⁻¹	[8]

Synthesis and Experimental Protocols

Dioxouranium dihydrofluoride can be synthesized through several routes. The most common methods involve the hydrolysis of uranium hexafluoride or the fluorination of uranium trioxide.

Synthesis from Uranium Hexafluoride (Hydrolysis)

This method is the most direct and is often the source of UO₂F₂ in industrial settings, sometimes as an accidental byproduct.[1]

Overall Reaction: $UF_6(g) + 2H_2O(g) \rightarrow UO_2F_2(s) + 4HF(g)[2][7]$

Experimental Protocol: A detailed, controlled laboratory protocol for this reaction involves the careful introduction of water vapor into a stream of gaseous uranium hexafluoride in a specialized reactor.

- Apparatus: A tubular aerosol reactor is typically used for the gas-phase synthesis.
- Procedure:
 - Gaseous UF₆ is introduced into the reactor at a controlled concentration.
 - Steam (H₂O vapor) is simultaneously introduced, and the molar ratio of steam to UF₆ is a critical parameter affecting the particle morphology.[9]



- The solid UO₂F₂ particles are formed and can be collected using an in-situ particle sampling technique.[9]
- · Key Parameters:
 - \circ UF₆ Concentration: Influences the particle morphology. A transition from spherical to platelet morphology has been observed at concentrations around 1.3 x 10⁻³ mol/L.[9]
 - Steam:UF₆ Molar Ratio: A higher ratio can affect particle size and agglomeration.[9]



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Synthesis of UO₂F₂ via UF₆ Hydrolysis

Synthesis from Uranium Trioxide and Hydrofluoric Acid

This method provides a more controlled laboratory synthesis route.[2]

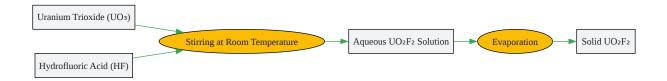
Overall Reaction: $UO_3(s) + 2HF(aq) \rightarrow UO_2F_2(aq) + H_2O(l)[2]$

Experimental Protocol:

- Materials: Uranium trioxide (UO₃), Hydrofluoric acid (HF, e.g., 1% w/v solution).
- Procedure:
 - Dissolve a known quantity of UO₃ (e.g., 0.5 g) into a measured volume of HF solution (e.g., 18.2 mL of 1% HF) in a PFA jar at room temperature.[10]
 - Stir the mixture until the UO₃ is fully dissolved.



• The resulting UO₂F₂ solution can be used for further reactions or evaporated to obtain the solid product.



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Synthesis of UO₂F₂ from UO₃ and HF

Synthesis from Uranium Trioxide and Silver Bifluoride

This method utilizes an in-situ generation of HF gas for the fluorination of UO₃.[4]

Overall Reaction (simplified): $UO_3(s) + AgF_2(s) \rightarrow UO_2F_2(s) + AgO(s)$ (conceptual)

Experimental Protocol:

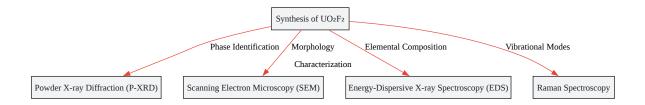
- Materials: Uranium trioxide (UO₃) microspheres, Silver bifluoride (SBF).
- Apparatus: Autoclave.
- Procedure:
 - Place UO₃ microspheres and SBF in the autoclave. A molar ratio of SBF/UO₃ > 4:1 is recommended.[4]
 - Seal the autoclave and heat to 150-200°C for 24 to 48 hours.[4]
 - Reactions at 200°C predominantly yield crystalline anhydrous UO₂F₂.[4]
 - After the reaction, the autoclave is cooled, and the UO₂F₂ product is collected.

Analytical Characterization



A combination of analytical techniques is employed to confirm the identity and purity of the synthesized dioxouranium dihydrofluoride.

Experimental Workflow:



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General Workflow for UO₂F₂ Characterization

- Powder X-ray Diffraction (P-XRD): Used to determine the crystal structure and phase purity
 of the product.[10] Scans are typically performed over a 2θ range of 10 to 70°.[10]
- Scanning Electron Microscopy (SEM): Provides information on the microstructure and morphology of the UO₂F₂ particles.[10]
- Energy-Dispersive X-ray Spectroscopy (EDS): Used in conjunction with SEM to perform elemental analysis and quantify impurity concentrations.[10]
- Raman Spectroscopy: A non-destructive technique used to identify the characteristic vibrational modes of the uranyl (UO₂²⁺) cation.[5] The symmetric stretching mode is particularly sensitive to the local environment, allowing for the differentiation between anhydrous and hydrated forms.[8]

Safety and Handling

Dioxouranium dihydrofluoride is a highly hazardous substance and must be handled with extreme caution in a controlled laboratory environment with appropriate engineering controls



and personal protective equipment.

- Toxicity: It is highly toxic by inhalation and ingestion and is corrosive.[1][4] Effects of exposure may be delayed.[1] Target organs include the kidneys, liver, lungs, and brain.[4]
- Radioactivity: It is a radioactive material. The radiological hazard increases with the enrichment level of the uranium.[1]
- Corrosivity: Upon heating to decomposition (around 300°C), it emits toxic and corrosive fluoride fumes.[1] The hydrolysis product, hydrogen fluoride, is also highly corrosive.[7]
- Personal Protective Equipment (PPE): Appropriate PPE, including respiratory protection, chemical-resistant gloves, lab coat, and eye protection, must be worn at all times when handling this compound.

Conclusion

Dioxouranium dihydrofluoride is a compound of significant interest in the field of nuclear chemistry. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals working with uranium-containing materials. The data and protocols presented in this guide provide a foundational resource for the safe and effective study of this important compound.

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